Product packaging for Dibekacin bis(sulphate)(Cat. No.:CAS No. 93965-12-9)

Dibekacin bis(sulphate)

Cat. No.: B1506884
CAS No.: 93965-12-9
M. Wt: 647.7 g/mol
InChI Key: YCYKGZPMQKHUBU-UKFMNSQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibekacin bis(sulphate) is a useful research compound. Its molecular formula is C18H41N5O16S2 and its molecular weight is 647.7 g/mol. The purity is usually 95%.
The exact mass of the compound Dibekacin bis(sulphate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibekacin bis(sulphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibekacin bis(sulphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H41N5O16S2 B1506884 Dibekacin bis(sulphate) CAS No. 93965-12-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93965-12-9

Molecular Formula

C18H41N5O16S2

Molecular Weight

647.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6S)-4,6-diamino-3-[(3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.2H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;2*1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;2*(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12+,13+,14-,15+,16-,17?,18+;;/m0../s1

InChI Key

YCYKGZPMQKHUBU-UKFMNSQMSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C1C[C@H](C(O[C@@H]1CN)O[C@@H]2[C@H](C[C@@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Other CAS No.

93965-12-9

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Chemical Synthesis and Derivatization of Dibekacin Bis Sulphate

Strategic Synthetic Pathways for Dibekacin (B1670413) bis(sulphate) Production

The production of Dibekacin, chemically known as 3',4'-dideoxykanamycin B, involves strategic modifications of its precursor, kanamycin (B1662678) B. nih.govsemanticscholar.org These modifications are designed to alter the compound's interaction with bacterial ribosomes and reduce its susceptibility to inactivating enzymes.

Conversion of Kanamycin B Precursors to Dibekacin Intermediates

A common synthetic route to Dibekacin starts with kanamycin B as the raw material. patsnap.comgoogle.com The process involves several key steps:

Protection of Amino Groups: The five amino groups of kanamycin B are protected, often using tert-butoxycarbonyl (Boc) groups. This prevents unwanted side reactions during subsequent steps. patsnap.comgoogle.com

Protection of Hydroxyl Groups: The 4'' and 6'' hydroxyl groups are protected, for instance, through aldol (B89426) condensation. patsnap.comgoogle.com

Deoxygenation at 3' and 4' Positions: The hydroxyl groups at the 3' and 4' positions are eliminated to form a double bond. This is a critical step in converting kanamycin B to the 'dideoxy' form and can be achieved using reagents like 2,4,5-triiodo-imidazol, triphenylphosphine (B44618), and imidazole. patsnap.com Another method involves selective acylation of the 3' and 2'' hydroxyl groups, followed by sulfonylation of the 4' hydroxyl group, formation of an epoxy structure, and subsequent treatment with potassium n-butylxanthate to create the double bond. google.com

Hydrogenation and Deprotection: The double bond is then catalytically hydrogenated, and the protecting groups on the amino and hydroxyl functions are removed to yield dibekacin. patsnap.comgoogle.com

A patent describes a method starting with weighing 9.66g of Kanamycin B and 10.6g of anhydrous sodium carbonate, dissolving them in water and isopropanol, and then adding 26.2g of di-tert-butyl dicarbonate (B1257347). The reaction proceeds for 6 hours at 30°C to produce 1,3,2',6',3''-penta-nitrogen-tert-butoxycarbonyl-kanamycin B with a 93% yield. patsnap.com

Novel Synthetic Approaches to Dibekacin bis(sulphate)

Researchers have explored alternative and more efficient synthetic methods. One novel approach involves the synthesis of Dibekacin from D-glucosamine and D-glucose, utilizing an oxidative decarboxylation reaction with lead tetraacetate and a reductive deacetoxylation reaction with sodium borohydride (B1222165) as key steps. jst.go.jp Another innovative protocol facilitates the conversion of a trans-diol to an alkene under mild conditions, leading to the synthesis of a 3′,4′‐dideoxykanamycin analog. researchgate.net

Regioselective Functionalization Techniques in Aminoglycoside Synthesis

The selective modification of the numerous amino and hydroxyl groups on the aminoglycoside scaffold is a significant challenge in the synthesis of derivatives. nih.govnih.gov Regioselective functionalization is key to achieving desired chemical changes.

Protecting group chemistry is a fundamental strategy. nih.gov For instance, the use of zinc acetate (B1210297) can facilitate the regioselective acylation of dibekacin, leading to partially amino-protected derivatives like 3,2',6'-N-tris(t-butoxycarbonyl)-dibekacin, which can serve as a starting material for further modifications. google.com More recently, aptameric protective groups, which are oligonucleotides that bind to specific sites on a molecule, have been demonstrated to enable highly chemo- and regioselective derivatization of aminoglycosides in a single step. core.ac.uk Chiral phosphoric acid catalysis has also been explored for the regioselective functionalization of related aminoglycoside structures. umich.edu

Development of Dibekacin bis(sulphate) Derivatives and Analogs

To combat bacterial resistance and expand the utility of Dibekacin, extensive research has focused on synthesizing derivatives and analogs with modified chemical structures. nih.gov

Synthesis of Modified Dibekacin Analogs with Altered Chemical Structures

Modifications to the Dibekacin structure have been systematically explored to understand structure-activity relationships and develop more potent antibiotics.

2"-Position Modifications: Based on the finding that enzymatic inactivation of arbekacin (B1665167) (a related aminoglycoside) occurs via phosphorylation of the 2"-hydroxyl group, derivatives of dibekacin were synthesized where this hydroxyl group was converted to an amino group. googleapis.comgoogle.com This led to the creation of 2"-amino-2"-deoxydibekacin and 2"-amino-5,2"-dideoxydibekacin. googleapis.com

Heterocyclic Moiety Introduction: Dibekacin analogs containing 3-oxa- and 3-aza-2,3,4-trideoxy-D-glycero-hexopyranose have been synthesized. nih.gov For example, the 3"-aza derivative of dibekacin was prepared by oxidizing 1,3,2',6'-tetra-N-tosyldibekacin with lead tetraacetate, followed by treatment with ammonium (B1175870) acetate and reduction with sodium borohydride. nih.gov

Fluorinated Analogs: The synthesis of fluorinated aminoglycosides, including derivatives of dibekacin, has been pursued to create compounds with potentially altered biological properties. researchgate.net

1-N-Acylation: Synthesis of 1-N-[(S)-ω-amino-2-hydroxyalkyl] derivatives of dibekacin has been reported. medkoo.com Arbekacin itself is synthesized by adding an (S)-2-hydroxy-4-aminobutyryl (AHB) group to the 1-amino group of dibekacin. researchgate.netresearchgate.net

Incorporation of Specific Chemical Moieties for Targeted Research Objectives

The addition of specific chemical groups to the dibekacin scaffold is a key strategy for developing new therapeutic agents.

Overcoming Resistance: The primary driver for creating dibekacin derivatives is to overcome resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs). semanticscholar.orgnih.gov By altering the sites on the molecule that these enzymes target, such as the 2"-hydroxyl group, new analogs can retain activity against resistant strains. googleapis.com

Broadening Antibacterial Spectrum: The synthesis of novel derivatives, such as 2"-amino-2"-deoxy-dibekacin, has yielded compounds with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). googleapis.com

Exploring Structure-Activity Relationships (SAR): The systematic synthesis of analogs allows researchers to probe the structural requirements for antibacterial activity. For example, creating a library of kanamycin B analogs with alkylations at various hydroxyl groups helped to identify the O-4" position as optimal for attaching a linear alkyl chain for antifungal activity. researchgate.net This knowledge guides the future design of more effective aminoglycoside antibiotics. researchgate.net

Below is a table summarizing some of the synthesized Dibekacin derivatives.

Derivative NameModification StrategyReference
2"-amino-2"-deoxydibekacinConversion of 2"-hydroxyl to an amino group googleapis.com
2"-amino-5,2"-dideoxydibekacinConversion of 2"-hydroxyl to an amino group and deoxygenation at the 5-position googleapis.com
3"-aza-dibekacinIntroduction of a nitrogen atom into the C-ring nih.gov
ArbekacinAcylation of the 1-amino group with (S)-4-amino-2-hydroxybutyric acid (AHB) researchgate.net
1-N-[(S)-ω-amino-2-hydroxyalkyl] dibekacinAcylation of the 1-amino group medkoo.com

Methodologies for Protecting Group Chemistry in Complex Aminoglycoside Synthesis

The synthesis of dibekacin from kanamycin B is a prime example of the challenges in regioselective modifications of complex natural products. Due to the presence of five amino groups and multiple hydroxyl groups with similar reactivity, a carefully orchestrated protecting group strategy is essential. nih.gov The primary goal is to mask all but the 3'- and 4'-hydroxyl groups, facilitate their removal, and then deprotect the molecule to yield the final product.

A common and effective strategy involves the following key steps:

Protection of Amino Groups : The five primary amino groups of kanamycin B are highly nucleophilic and must be protected first. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability and the mild acidic conditions required for its removal. google.com The reaction is typically carried out using di-tert-butyl dicarbonate in a mixed solvent system. google.comoup.com Alternative protecting groups like benzyloxycarbonyl (Cbz) have also been employed. oup.com

Selective Protection of Hydroxyl Groups : After protecting the amines, specific hydroxyl groups must be selectively protected. The 4''- and 6''-hydroxyl groups are often protected together by forming a cyclic acetal (B89532), such as a cyclohexylidene or benzylidene acetal. google.comoup.com This is achieved by reacting the N-protected kanamycin B with a reagent like 1,1-dimethoxycyclohexane (B1328912) or benzaldehyde (B42025) dimethyl acetal under acidic catalysis. google.com

Formation of the 3',4'-Unsaturated Bond : With the other functional groups masked, the vicinal 3'- and 4'-hydroxyl groups are targeted for elimination to form a double bond. This is a critical step in creating the dideoxy structure. One method involves converting the hydroxyls into good leaving groups, such as sulfonate esters (e.g., mesylates or tosylates), followed by a reductive elimination using a reagent like zinc dust. Another established method is the Tipson-Cohen reaction, which uses triphenylphosphine and iodine (or N-iodosuccinimide) to promote elimination. A more modern approach detailed in patent literature involves using 2,4,5-triiodoimidazole (B157059) and triphenylphosphine to form the double bond in one step. google.com

Deprotection and Hydrogenation : In the final stages, the protecting groups are removed. The acetal group is typically hydrolyzed under acidic conditions. The Boc or Cbz groups are then removed. For Cbz, this is often done simultaneously with the reduction of the 3',4'-double bond via catalytic hydrogenation. oup.com If Boc groups are used, they are removed with a strong acid like hydrochloric acid, followed by a separate catalytic hydrogenation step (e.g., using a platinum oxide catalyst) to reduce the double bond and yield dibekacin. google.comoup.com

The following table summarizes two distinct patented methodologies for the synthesis of dibekacin, highlighting the different reagents and conditions used.

StepBoc-Based Method (CN103204887A) google.comCbz-Based Method (Nishimura et al., 1977) oup.com
Amino ProtectionDi-tert-butyl dicarbonate, Na₂CO₃, Isopropanol/H₂O, 20-30°CN-(Benzyloxycarbonyloxy)succinimide, Na₂CO₃, aq. Acetone
4'',6''-Hydroxyl Protection1,1-Dimethoxycyclohexane, p-toluenesulfonic acid, DMF, 60°C1,1-Dimethoxycyclohexane, p-toluenesulfonic acid, DMF
3',4'-Elimination2,4,5-Triiodoimidazole, Triphenylphosphine, Imidazole, THF, 50°CMethanesulfonyl chloride, Pyridine, then Zinc dust, Pyridine
DeprotectionHCl in Methanol (removes Boc and acetal)Aqueous acetic acid (removes acetal), then Na/liquid NH₃ (removes Cbz and mesyl)
Final ReductionH₂, Platinum oxide catalystH₂, Platinum oxide catalyst

Novel approaches to regioselective modification are continuously being explored, including the use of enzymatic methods or aptameric protective groups (APGs), which can non-covalently shield specific regions of the aminoglycoside, leaving others accessible for chemical transformation. rsc.orgrsc.org

Asymmetric Synthesis and Stereochemical Considerations in Related Aminoglycosides

While dibekacin is a semi-synthetic compound derived from a natural product, the principles of asymmetric synthesis and stereochemical control are fundamental to the broader field of aminoglycosides. The core of most aminoglycosides, including dibekacin, is an aminocyclitol—a highly substituted cyclohexane (B81311) ring with multiple contiguous stereocenters. nih.govacs.org The synthesis of these complex scaffolds from scratch presents significant stereochemical challenges.

The 2-deoxystreptamine (B1221613) (2-DOS) ring is the central scaffold in the kanamycin family. nih.govstanford.edu Its synthesis and the stereoselective installation of glycosidic linkages are critical considerations. Key challenges include:

Control of Relative Stereochemistry : Establishing the correct relative configuration of the numerous hydroxyl and amino groups on the cyclitol ring is a major hurdle. Diastereoselective reactions are employed to control the orientation of incoming functional groups. For example, the reduction of an oximino group to an amine can be directed by neighboring protecting groups to yield a specific stereoisomer. rsc.org

Enantioselective Synthesis : To produce a single enantiomer of a target aminocyclitol, chemists can start from the "chiral pool" (using naturally occurring chiral molecules like carbohydrates) or employ asymmetric catalysis. rsc.org For instance, the enantioselective synthesis of the fortamine fragment of fortimicin (B10828623) B, a related aminoglycoside, was achieved using a Cu(II)-catalyzed inverse-electron-demand Diels-Alder reaction. nih.govresearchgate.net This reaction established the core carbocycle with high enantioselectivity. nih.govresearchgate.net

Stereocontrolled Glycosylation : Forming the glycosidic bond that links the aminocyclitol to the sugar moieties is arguably the most complex step. The goal is to form the 1,2-cis or 1,2-trans linkage with complete control. The outcome is influenced by the protecting groups on the sugar (the glycosyl donor), the catalyst, and the reaction conditions. Modern methods utilize sophisticated catalysts, such as gold(I) or chiral phosphoric acids, to direct the stereochemical outcome of the glycosylation, sometimes overriding the inherent preference of the substrates. nih.govresearchgate.netrsc.org For example, gold(I)-catalyzed glycosylation was used to stereoselectively form the α-glycosidic bond in the total synthesis of fortimicin B. nih.gov

The following table highlights key strategies used to address stereochemical challenges in the synthesis of complex aminoglycosides and their core structures.

Stereochemical ChallengeSynthetic StrategyExample Application in Related Aminoglycosides
Desymmetrization of a meso-diolChiral Phosphoric Acid (CPA) CatalysisUsed for desymmetrizative glycosylation of a 2-deoxystreptamine derivative to selectively functionalize either the C4 or C6 hydroxyl group. rsc.org
Enantioselective CycloadditionCu(II)-catalyzed Inverse-Electron-Demand Diels-Alder (IEDDA)Efficient synthesis of the complex fortamine fragment of fortimicin B. nih.govresearchgate.net
Diastereoselective ReductionSubstrate-controlled hydride reductionReduction of an oximino-benzylether on a cyclohexane ring to introduce an amino group with specific stereochemistry in a 2-DOS synthesis. rsc.org
Stereoselective Glycosidic Bond FormationGold(I)-catalyzed GlycosylationStereoselective construction of the α-glycosidic bond during the total synthesis of fortimicin B. nih.gov
Asymmetric Allylic AlkylationPalladium-catalyzed desymmetrizationUsed to synthesize diastereomers of the 2-deoxystreptamine core, allowing exploration of novel aminoglycoside structures. stanford.edu

These advanced synthetic methods provide the tools to not only construct natural products but also to generate novel analogs with modified stereochemistry, which is crucial for exploring structure-activity relationships and overcoming antibiotic resistance. nih.govstanford.edu

Molecular and Cellular Mechanisms of Action of Dibekacin Bis Sulphate

Interaction with Bacterial Ribosomal Subunits and RNA

Dibekacin's primary intracellular target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Like other aminoglycosides, it binds specifically to the 30S ribosomal subunit, a key component of the 70S ribosome found in prokaryotes. medtigo.compatsnap.comontosight.ai This binding is irreversible and is the critical step that initiates the antibiotic's inhibitory effects. patsnap.com

The binding of Dibekacin (B1670413) to the bacterial ribosome has been investigated through various biochemical and structural studies. It primarily targets the 30S subunit of the 70S ribosome. ontosight.ai Research using tritium-labeled dibekacin ([3H]dibekacin) with E. coli ribosomes has identified specific ribosomal proteins that are crucial for this interaction. nih.gov Studies have demonstrated that the ribosomal proteins S9 and L6 are directly involved in the attachment of dibekacin to the ribosome. nih.gov In experiments where these proteins were removed from the ribosome, the binding capacity for dibekacin was reduced by 70-80%. nih.gov The subsequent re-addition of these proteins was shown to restore the ribosome's ability to bind the antibiotic, confirming their role in the binding site. nih.gov

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the binding of dibekacin to the E. coli 70S ribosome. pdbj.orgrcsb.orgpdbj.org These visualizations confirm the interaction within the 30S subunit and have been instrumental in understanding the evolution of aminoglycosides, showing how modifications to the dibekacin structure, as seen in arbekacin (B1665167), can enhance binding affinity to the ribosome. pdbj.orgrcsb.org The binding of the related antibiotic arbekacin, which is derived from dibekacin, involves specific interactions with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein, further defining the binding pocket. wikipedia.org

Table 1: Restoration of [3H]Dibekacin Binding to 1.15 M LiCl Core Ribosomes by Split Proteins (SP)

Added Protein(s) Approximate Restoration of Binding Capacity
S9 alone ~50%
L6 alone ~50%
S9 and L6 together ~70%

Data sourced from a study on E. coli ribosomes, demonstrating the importance of proteins S9 and L6 in dibekacin binding. nih.gov

Dibekacin's interaction with the 30S subunit is mediated by its binding to a specific site on the 16S ribosomal RNA (rRNA). nih.govnih.gov Aminoglycosides with a 2-deoxystreptamine (B1221613) (2-DOS) core, such as dibekacin, primarily bind to helix 44 (h44) of the 16S rRNA, which is a critical part of the aminoacyl-tRNA acceptor site (A-site). nih.govnih.govoup.com This region is responsible for decoding the messenger RNA (mRNA) codon. wikipedia.org

The binding of dibekacin to the A-site interferes with the decoding process. wikipedia.orgresearchgate.net This interference can be so precise that resistance can emerge through the enzymatic methylation of specific nucleotides within this binding site, such as G1405 or A1408, which prevents the antibiotic from binding effectively. nih.govoup.com By occupying this critical site, dibekacin locks the ribosome in a conformation that disrupts normal translational processes, specifically by interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. oup.comresearchgate.net

The binding of Dibekacin bis(sulphate) to the ribosomal A-site triggers the inhibition of protein synthesis through several distinct molecular mechanisms. ontosight.ainih.gov A primary consequence of this binding is the misreading of the mRNA template. patsnap.comontosight.ai This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or potentially toxic proteins. ontosight.ai

Table 2: Molecular Consequences of Dibekacin Binding to the Ribosome

Mechanism Description Reference(s)
mRNA Misreading Causes the ribosome to misinterpret the genetic code, leading to incorrect amino acid incorporation. ontosight.ai, , patsnap.com
Inhibition of Initiation Blocks the formation of the 70S initiation complex, preventing the start of protein synthesis. medtigo.com
tRNA Translocation Disruption Interferes with the movement of tRNA molecules through the ribosome's A, P, and E sites. nih.gov
Reduced Translational Fidelity Decreases the accuracy of the entire protein synthesis process. nih.gov

| Ribosome Recycling Interference | Impedes the process by which ribosomal subunits are released from the mRNA at the end of translation. | nih.gov |

Impact on Bacterial Cellular Processes Beyond Protein Synthesis

While the primary mechanism of action of Dibekacin, like other aminoglycosides, is the inhibition of protein synthesis through binding to the bacterial ribosome, its bactericidal effects extend to other critical cellular processes. patsnap.comnih.govnih.gov The disruption of translation is not an isolated event; it triggers a cascade of downstream effects that compromise bacterial integrity and lead to cell death. mdpi.comembl.org These ancillary mechanisms often involve the bacterial cell envelope and the toxic effects of aberrant proteins.

One of the significant impacts beyond the ribosome is on the bacterial cell wall and membrane. nih.gov Research on Pseudomonas aeruginosa has demonstrated that dibekacin can cause the lysis of the outer membrane of the cell wall. nih.gov This action is distinct from that of other antibiotics like β-lactams; for instance, sulbenicillin (B1681181) acts on the inner peptidoglycan layer. nih.gov The combined use of dibekacin and sulbenicillin results in a synergistic effect, causing severe destruction of both the inner and outer membranes, highlighting dibekacin's specific role in compromising the outer envelope. nih.gov The production of mistranslated, toxic proteins, a direct result of dibekacin's effect on the ribosome, can further disrupt the composition of the cell wall and membrane. mdpi.com This disruption can increase the permeability of the cell, leading to a greater influx of the antibiotic and amplifying its bactericidal activity. mdpi.com

The synthesis of faulty proteins by ribosomes affected by dibekacin is a crucial element of its lethality that extends beyond simple inhibition. patsnap.com These aberrant proteins can be non-functional or toxic, leading to widespread cellular dysfunction that culminates in cell death. patsnap.commdpi.com This process includes the disruption of essential metabolic pathways and the structural failure of cellular components that rely on correctly synthesized proteins for their maintenance and function.

Detailed Research Findings: Synergistic Effects on Pseudomonas aeruginosa

The following table summarizes the observed effects of Dibekacin, both alone and in combination with Sulbenicillin, on the cellular structures of Pseudomonas aeruginosa.

Treatment Agent(s)Target Cellular StructureObserved EffectOutcomeCitation
Dibekacin Ribosomes, Outer Cell Wall MembraneDestruction of ribosomes, lysis of the outer membrane.Bactericidal action. nih.gov
Sulbenicillin Peptidoglycan Layer (Inner Membrane)Lysis of the peptidoglycan layer, formation of spheroplasts.Cell lysis is difficult alone as the outer membrane remains mostly intact. nih.gov
Dibekacin + Sulbenicillin (Combined Use) Inner and Outer Cell Wall MembranesSevere destruction of both inner and outer membranes, elongation of bacilli.Strong synergistic bactericidal activity, marked suppression of regrowth. nih.gov

Mechanisms of Microbial Resistance to Dibekacin Bis Sulphate

Enzymatic Inactivation of Dibekacin (B1670413) bis(sulphate)

The principal mechanism of acquired resistance to Dibekacin bis(sulphate) is the enzymatic modification of the antibiotic by bacterial enzymes. nih.govnih.gov This modification alters the structure of the drug, thereby reducing its affinity for the bacterial ribosome, its primary target. nih.gov Three main classes of enzymes are responsible for this inactivation: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Nucleotidyltransferases (ANTs), and Aminoglycoside Phosphotransferases (APHs). nih.govnih.gov

Aminoglycoside Acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the dibekacin molecule. nih.govnih.gov This acetylation prevents the antibiotic from binding effectively to the 30S ribosomal subunit, a crucial step for its antibacterial activity. patsnap.com The AAC(6')-Ib enzyme, commonly found in Gram-negative bacteria, is a significant contributor to aminoglycoside resistance. frontiersin.org While specific studies focusing solely on the interaction of every AAC variant with Dibekacin bis(sulphate) are detailed, the broader activity of these enzymes against 4,6-disubstituted aminoglycosides, a class to which dibekacin belongs, is well-documented. For instance, in Mycobacterium abscessus, the presence of a highly active AAC(2') enzyme results in reduced efficacy of aminoglycosides with a 2'-amino group, such as dibekacin. frontiersin.org

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, mediate resistance by catalyzing the transfer of a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the dibekacin molecule. nih.govfrontiersin.org This modification also sterically hinders the binding of the antibiotic to its ribosomal target. The ANT(2")-Ia enzyme is known to modify and confer resistance to a range of aminoglycosides, including dibekacin. nih.govnih.gov While dibekacin was designed to be effective against some resistant strains, it remains susceptible to inactivation by ANT(2"). nih.gov Another clinically relevant enzyme, ANT(4')-Ia, is active against a broad spectrum of aminoglycosides that possess 4'/4"-hydroxyl groups. nih.gov

Aminoglycoside Phosphotransferases (APHs) inactivate dibekacin by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.govfrontiersin.org This phosphorylation event is a common mechanism of resistance. A notable enzyme in this class is APH(2")-If, which has been identified in Gram-negative pathogens and confers resistance to 4,6-disubstituted aminoglycosides like dibekacin. nih.gov Studies have shown that both APH(2")-If and APH(2")-Ia significantly increase the minimum inhibitory concentrations (MICs) of dibekacin. nih.gov Furthermore, the bifunctional enzyme AAC(6’)-APH(2”) also demonstrates activity against dibekacin. nih.gov

Table 1: Aminoglycoside-Modifying Enzymes Acting on Dibekacin bis(sulphate)

Enzyme Class Specific Enzyme Example Modification Type Target Site on Dibekacin
Aminoglycoside Acetyltransferases (AACs) AAC(2') Acetylation 2'-amino group
Aminoglycoside Nucleotidyltransferases (ANTs) ANT(2")-Ia Nucleotidylation (Adenylylation) 2"-hydroxyl group
Aminoglycoside Phosphotransferases (APHs) APH(2")-If Phosphorylation 2"-hydroxyl group

The biochemical characterization of these modifying enzymes reveals important details about their substrate specificity and catalytic efficiency. For instance, steady-state kinetic studies of APH(2")-If have demonstrated high catalytic efficiencies (kcat/Km) for most 4,6-disubstituted aminoglycosides, including dibekacin. nih.gov In contrast, its efficiency is significantly lower for semisynthetic aminoglycosides like amikacin (B45834). nih.gov Similarly, studies on ANT(2") have shown a correlation between the physiological efficiency (Vmax/Km ratio) of the enzyme and the MICs for the producing bacterial strain. nih.gov At higher concentrations, ANT(2") can exhibit substrate inhibition, which can create a discrepancy between its in vitro activity and the observed resistance levels. nih.gov The structural basis for the activity of these enzymes often involves mimicking the ribosomal RNA binding cleft to efficiently recognize and modify their aminoglycoside substrates. frontiersin.org

Genetic Determinants of Dibekacin bis(sulphate) Resistance

The genes encoding these inactivating enzymes are often located on mobile genetic elements, which facilitates their spread among bacterial populations. nih.govresearchgate.net

Plasmids, which are extrachromosomal DNA molecules, are primary vehicles for the horizontal transfer of antibiotic resistance genes. wikipedia.orgnih.govmdpi.com These resistance plasmids, often referred to as R factors, can carry multiple resistance genes, contributing to the emergence of multidrug-resistant strains. wikipedia.org The transfer of these plasmids between bacteria, often through conjugation, allows for the rapid dissemination of resistance to dibekacin and other aminoglycosides. wikipedia.orgmdpi.com While specific plasmid types carrying dibekacin resistance genes are part of a broader landscape of aminoglycoside resistance transfer, the general mechanism involves the mobilization of gene cassettes within integrons and transposons, which can then be incorporated into various plasmids. frontiersin.org This horizontal gene transfer is a significant factor in the evolution and spread of dibekacin resistance in clinical settings. nih.govembopress.org

Chromosomal Mutations Conferring Resistance

Bacterial resistance to antibiotics can arise from spontaneous and random alterations in the organism's chromosomal DNA. nih.gov These mutations occur at relatively low frequencies, typically estimated between 10⁻⁶ to 10⁻¹⁰ per cell generation. nih.gov This mechanism of resistance is inherited by subsequent generations but is rarely spread to other bacteria. nih.gov

While chromosomal mutations are a recognized source of antibiotic resistance, they are a less common cause of resistance to aminoglycosides compared to other mechanisms like enzymatic modification. nih.govnih.gov Resistance can emerge from multiple mutations, each contributing a small increase in the level of resistance. nih.gov For some antibiotics, chromosomal mutations can alter the drug's target site, such as modifications in DNA gyrase conferring resistance to nalidixic acid, or they can change the permeability of the bacterial cell to the drug. nih.gov In some instances, mutations in chromosomal genes for membrane porins or their regulators can act in concert with plasmid-encoded resistance factors to produce high-level resistance. biorxiv.org However, specific chromosomal mutations that directly confer significant resistance to Dibekacin bis(sulphate) are not as extensively documented as other resistance mechanisms.

Analysis of Resistance Genes (e.g., aac, ant, aph gene families)

The most prevalent and clinically significant mechanism of resistance to Dibekacin bis(sulphate) and other aminoglycosides is the enzymatic inactivation of the drug molecule. This is carried out by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs), which are encoded by specific resistance genes. These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread between different bacteria. The AMEs are broadly classified into three main families based on the type of chemical modification they catalyze.

Aminoglycoside Acetyltransferases (AACs): These enzymes utilize acetyl-coenzyme A to transfer an acetyl group to one of the amino groups on the aminoglycoside structure.

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of a hydroxyl group on the antibiotic.

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer an adenyl group from ATP to a hydroxyl group on the aminoglycoside.

Dibekacin, which is chemically 3′,4′-dideoxykanamycin B, was specifically developed to be resilient against the activity of APH(3') enzymes, a common resistance mechanism affecting its parent compound, Kanamycin (B1662678). Despite this structural advantage, Dibekacin remains susceptible to modification by other AMEs. A notable example is the bifunctional enzyme AAC(6')-APH(2"), found in Gram-positive pathogens like Staphylococcus aureus, which confers resistance to a broad spectrum of aminoglycosides, including Dibekacin. oup.com Furthermore, specific enzymes such as the 2' N-acetyltransferase found in Mycobacterium abscessus have been shown to inactivate Dibekacin. bio-integration.org

The table below summarizes key resistance gene products known to affect Dibekacin bis(sulphate).

Interactive Table 1: Aminoglycoside-Modifying Enzymes (AMEs) Conferring Resistance to Dibekacin bis(sulphate)

Enzyme Family Specific Enzyme/Gene Product Bacterial Species Mechanism of Action Reference
AAC / APH AAC(6')-APH(2") Staphylococcus aureus, Enterococcus spp. Bifunctional enzyme; acetylates the 6' position and phosphorylates the 2" position. oup.com

| AAC | 2' N-acetyltransferase (MAB_4395 gene) | Mycobacterium abscessus | Acetylates the 2' amino group. | bio-integration.org |

Efflux Pump Systems in Bacterial Resistance to Dibekacin bis(sulphate)

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics like Dibekacin bis(sulphate). mdpi.com By pumping the antibiotic out of the cell, these systems prevent it from reaching its intracellular target—the ribosome—thereby diminishing its efficacy. nih.gov This mechanism is a significant contributor to multidrug resistance in many pathogenic bacteria. nih.govfrontiersin.org

In Gram-negative bacteria, efflux pumps often exist as complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane. Among the various families of efflux pumps, the Resistance-Nodulation-Division (RND) superfamily is a major contributor to multidrug resistance. nih.govfrontiersin.org A clinically important example within this superfamily is the MexXY-OprM efflux system, predominantly found in Pseudomonas aeruginosa. The MexXY component is recognized as a primary driver of intrinsic and acquired resistance to a broad range of aminoglycosides. Overexpression of the genes encoding the MexXY-OprM pump, often due to mutations in regulatory genes, leads to enhanced extrusion of aminoglycosides from the bacterial cell, resulting in increased resistance levels.

Target Site Modifications Leading to Resistance

Alterations of the antibiotic's molecular target within the bacterium represent another crucial strategy for acquiring resistance. For aminoglycosides, including Dibekacin bis(sulphate), the primary target is the bacterial ribosome, where they interfere with protein synthesis.

Ribosomal Alterations Affecting Dibekacin bis(sulphate) Binding

Dibekacin bis(sulphate) exerts its antibacterial effect by binding to the A-site on the 16S rRNA component of the 30S ribosomal subunit. researchgate.net This binding disrupts the fidelity of protein translation, leading to the production of nonfunctional proteins and ultimately bacterial cell death. Resistance can arise through modifications of this binding site that reduce the drug's affinity.

A significant and emerging mechanism of high-level resistance is the enzymatic methylation of the 16S rRNA. oup.comresearchgate.net This modification is carried out by a group of enzymes called 16S rRNA methyltransferases (RMTases). asm.orgnih.gov By adding a methyl group to a specific nucleotide within the drug-binding site, these enzymes sterically hinder the binding of nearly all clinically relevant aminoglycosides. asm.org The presence of RMTase-encoding genes, often found on mobile genetic elements, can confer a phenotype of extremely high resistance to aminoglycosides. oup.com Arbekacin (B1665167), a semisynthetic derivative of Dibekacin, is known to be stable against most AMEs and is therefore used in laboratory tests to specifically detect the presence of 16S RMTase activity, highlighting the clinical relevance of this resistance mechanism for the Dibekacin class of compounds. oup.comasm.orgnih.gov

Mutational Analysis of Target Sites

In addition to enzymatic modification of the ribosome, direct mutations in the genes encoding ribosomal components can also lead to resistance. Mutational analysis is a key research tool used to identify specific changes in ribosomal RNA or ribosomal proteins that result in reduced antibiotic binding. nih.govresearchgate.net

For aminoglycosides, mutations in the 16S rRNA gene (rrs) have been shown to confer resistance. nih.gov Studies on streptomycin, for instance, have identified resistance-conferring mutations located in functionally important regions, such as the 530 loop of the 16S rRNA. nih.gov Such mutations can alter the secondary structure of the rRNA, thereby disrupting the precise architecture of the aminoglycoside binding pocket. While the principles are well-established, specific mutational analyses detailing the precise nucleotide changes in the 16S rRNA that confer resistance specifically to Dibekacin bis(sulphate) are less commonly reported than studies on enzymatic resistance mechanisms. nih.gov Nevertheless, it is understood that mutations at or near the drug-binding site can diminish the affinity of Dibekacin bis(sulphate) for its ribosomal target.

Comparative Analysis of Resistance Mechanisms Across Aminoglycosides

The mechanisms of resistance to Dibekacin bis(sulphate) are largely shared with other members of the aminoglycoside class, though with important distinctions in prevalence and specificity. A comparative analysis highlights the evolutionary pressures that have driven the development of both new aminoglycosides and new bacterial resistance strategies.

The most widespread resistance mechanism across all aminoglycosides is enzymatic modification by AMEs. However, the susceptibility of different aminoglycosides to these enzymes varies. For example, Kanamycin is inactivated by APH(3') enzymes, whereas Dibekacin and its derivative Arbekacin were designed to be resistant to this modification. Amikacin, another semisynthetic aminoglycoside, is protected from many AMEs by its hydroxyaminobutyroyl moiety, but it can still be inactivated by enzymes like AAC(6')-I. In contrast, the bifunctional enzyme AAC(6')-APH(2") can inactivate a very broad range of aminoglycosides, including Gentamicin (B1671437), Tobramycin, Kanamycin, and Dibekacin. oup.com

Target site modification through 16S rRNA methylation represents a more universal and formidable resistance mechanism. Unlike the often-specific activity of AMEs, the presence of an RMTase typically confers very high levels of resistance to almost all clinically important 4,6-disubstituted and 4,5-disubstituted deoxystreptamine aminoglycosides, including Gentamicin, Tobramycin, Amikacin, and Dibekacin. oup.com This makes target site methylation a significant clinical challenge, as it can render a large portion of the aminoglycoside class ineffective.

Efflux pump systems, such as MexXY-OprM in P. aeruginosa, also contribute broadly to resistance against multiple aminoglycosides rather than being specific to a single agent. Finally, resistance via chromosomal mutation of the ribosomal target is a known but relatively rare event for all aminoglycosides compared to the horizontal acquisition of genes encoding AMEs or RMTases. nih.gov

The following table provides a comparative overview of these primary resistance mechanisms.

Interactive Table 2: Comparative Analysis of Resistance Mechanisms Across Common Aminoglycosides

Resistance Mechanism Dibekacin Kanamycin Gentamicin Tobramycin Amikacin
Enzymatic Modification (AMEs) Susceptible to AAC(6')-APH(2"), etc. oup.com Resistant to APH(3'). Susceptible to APH(3'), AAC(6'), etc. Susceptible to various AAC, APH, and ANT enzymes. Susceptible to various AAC, APH, and ANT enzymes. Resistant to many AMEs but susceptible to some, e.g., AAC(6')-I.
Target Site Modification (16S rRNA Methylation) High-level resistance. oup.comasm.org High-level resistance. oup.com High-level resistance. oup.com High-level resistance. oup.com High-level resistance. oup.com
Efflux Pump Systems (e.g., MexXY-OprM) Substrate for efflux. Substrate for efflux. Substrate for efflux. Substrate for efflux. Substrate for efflux.

| Chromosomal Target Mutation | Rare. | Rare. | Rare. | Rare. | Rare. |


Research into Strategies to Overcome Resistance to Dibekacin bis(sulphate)

The emergence of microbial resistance to Dibekacin bis(sulphate) has necessitated the exploration of innovative strategies to restore its clinical efficacy. Research efforts are predominantly channeled into two main avenues: the development of molecules that inhibit the activity of aminoglycoside-modifying enzymes (AMEs) and the rational design of novel dibekacin analogs that can evade enzymatic inactivation.

Development of Aminoglycoside-Modifying Enzyme Inhibitors

The primary mechanism of resistance to dibekacin involves its enzymatic modification by AMEs, including aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). mdpi.comnih.gov Consequently, a significant strategy to combat resistance is the co-administration of dibekacin with an inhibitor of these enzymes. This approach aims to protect dibekacin from inactivation, thereby preserving its antibacterial activity.

One of the most explored strategies is the development of bisubstrate inhibitors . These molecules are designed to mimic the transition state of the enzymatic reaction, typically by covalently linking a part of the aminoglycoside molecule to a portion of the enzyme's cosubstrate (e.g., Coenzyme A for AACs or ATP for APHs/ANTs). nih.gov For instance, bisubstrate analogs have been synthesized as inhibitors of AAC enzymes. nih.gov Neamine-containing bisubstrates, for example, have demonstrated the ability to inhibit enzymatic acetylation at nanomolar concentrations in vitro. nih.gov However, a significant challenge for these larger molecules is their penetration through the bacterial cell wall to reach the cytosolic enzymes. nih.gov To address this, prodrug strategies involving truncated versions of these inhibitors are being investigated. nih.gov

Research has also focused on identifying small molecule inhibitors for specific AMEs known to inactivate dibekacin, such as AAC(6') and ANT(2"). mdpi.comnih.gov

AAC(6') Inhibitors: The AAC(6') enzymes are a prevalent cause of resistance to dibekacin. mdpi.com Using mixture-based combinatorial libraries, a pyrrolidine (B122466) pentamine scaffold with specific substitutions was identified as an inhibitor of AAC(6')-Ib, a common enzyme in Gram-negative pathogens. nih.gov Structure-activity relationship (SAR) studies are ongoing to optimize this scaffold and design more potent derivatives. nih.gov

ANT(2") Inhibitors: The ANT(2")-Ia enzyme is a key resistance determinant in Gram-negative bacteria like Pseudomonas aeruginosa, and it is known to inactivate dibekacin. nih.gov Research has identified α-hydroxytropolones as a promising class of inhibitors for ANT(2")-Ia. nih.gov The natural product β-thujaplicinol, an α-hydroxytropolone, was found to inhibit the enzyme with a Kᵢ value of 6.4 μM and was capable of restoring aminoglycoside activity against bacteria expressing ANT(2")-Ia. nih.gov Synthetic α-hydroxytropolone analogs have also been developed and shown to rescue gentamicin (another substrate of ANT(2")-Ia) activity, demonstrating the potential of this chemical class to act as adjuvants for dibekacin. nih.gov

Peptide-based inhibitors represent another novel approach. Cationic peptides, including indolicidin (B8082527) and its synthetic analogs, have been tested for their inhibitory activity against clinically relevant AMEs, including the bifunctional enzyme AAC(6')-Ie-APH(2")-Ia. mdpi.comnih.gov These peptides have shown broad-spectrum inhibitory effects against both acetyltransferase and phosphotransferase activities, although their in vivo efficacy remains a challenge to be addressed. mdpi.com

While a universal inhibitor for all AMEs remains an elusive goal, these targeted strategies show considerable promise for restoring the utility of Dibekacin bis(sulphate) against resistant bacterial strains. mdpi.com

Design of Dibekacin bis(sulphate) Analogs Resistant to Enzymatic Inactivation

A highly successful strategy to overcome AME-mediated resistance is the structural modification of the dibekacin molecule itself. The goal is to create analogs that retain potent antibacterial activity but are no longer recognized as substrates by the inactivating enzymes.

The most prominent example of this approach is the development of Arbekacin . Synthesized from dibekacin, arbekacin features the addition of a (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position. mdpi.commcmaster.ca This modification sterically hinders the binding of several AMEs, rendering arbekacin stable against inactivation by enzymes like APH(3') and ANT(4'), which are often present in methicillin-resistant Staphylococcus aureus (MRSA) strains. mcmaster.canih.gov While arbekacin can still be a substrate for the bifunctional enzyme AAC(6')-APH(2"), it shows greater stability compared to other aminoglycosides like gentamicin and amikacin against APH(2") activity. mcmaster.canih.gov

Building on the success of arbekacin, further research has focused on other modifications to the dibekacin and arbekacin scaffolds to evade a broader range of AMEs, particularly the problematic AAC(6')-APH(2") enzyme. Key research findings include:

Modification at the 2"-position: Analysis of arbekacin-resistant MRSA revealed that inactivation occurred primarily through phosphorylation at the 2"-hydroxyl group. nih.gov This led to the rational design of analogs where this hydroxyl group was replaced. The synthesis of 2''-amino-2''-deoxy-dibekacin (and its arbekacin counterpart) resulted in derivatives with excellent activity against MRSA and Gram-negative bacteria. nih.gov

Modifications at the 5-position: Researchers have designed and synthesized 5-deoxy-5-episubstituted arbekacin derivatives. These compounds demonstrated potent antibacterial activity against Staphylococcus aureus, including MRSA strains that express the bifunctional AAC(6')-APH(2") enzyme, showing superiority over arbekacin in this context. nih.gov

Combined modifications: Further derivatives of 2''-amino-2''-deoxy-arbekacin were synthesized with additional changes at the 5-position, such as 5-deoxy, 5-epifluoro, and 5-epiamino substitutions. All of these 2''-amino-2''-deoxy-arbekacin derivatives showed potent activity against MRSA. nih.gov

The antibacterial activities of these rationally designed analogs highlight the potential of synthetic chemistry to create next-generation aminoglycosides that can effectively combat resistant pathogens.

CompoundStructural Modification from DibekacinKey Resistance Evasion MechanismReported Activity against Resistant Strains
ArbekacinAddition of (S)-4-amino-2-hydroxybutyryl (AHB) group at N-1 positionStable against many AMEs, including APH(3') and ANT(4') mcmaster.canih.govPotent activity against MRSA and multidrug-resistant Gram-negative bacteria mdpi.comnih.gov
2''-amino-2''-deoxy-dibekacin (D1)Replacement of 2''-hydroxyl group with an amino groupDesigned to resist phosphorylation by APH(2") nih.govPotent activity against MRSA nih.gov
2''-amino-5,2''-dideoxy-5-epi-fluoroarbekacinDerived from Arbekacin; 2''-amino substitution and 5-epi-fluoro substitutionDesigned to resist enzymatic phosphorylation nih.govStrongly inhibits the growth of MRSA; broad activity against Gram-positive and Gram-negative bacteria nih.gov
2''-amino-5,2''-dideoxy-5-epi-aminoarbekacinDerived from Arbekacin; 2''-amino substitution and 5-epi-amino substitutionDesigned to resist enzymatic phosphorylation nih.govStrongly inhibits the growth of MRSA; broad activity against Gram-positive and Gram-negative bacteria nih.gov
5-Deoxy-5-episubstituted arbekacin derivativesDerived from Arbekacin; Substitution at the 5-positionSuperior to arbekacin against MRSA expressing AAC(6')-APH(2'') nih.govPotent activity against S. aureus (including MRSA) and P. aeruginosa nih.gov

Structure Activity Relationships Sar and Molecular Modeling of Dibekacin Bis Sulphate

Correlation Between Chemical Structure and Biological Activity

The antimicrobial efficacy of Dibekacin (B1670413), an aminoglycoside antibiotic, is intrinsically linked to its distinct chemical architecture. As a semi-synthetic derivative of Kanamycin (B1662678) B, its structure has been rationally designed to overcome specific mechanisms of bacterial resistance. mdpi.com The molecule is composed of a central aminocyclitol ring, 2-deoxystreptamine (B1221613), glycosidically bonded to two amino sugar moieties. slideshare.net This fundamental scaffold is characteristic of many aminoglycosides and serves as the foundation for its interaction with the primary bacterial target, the ribosome. mdpi.comcreative-diagnostics.com The bactericidal action of Dibekacin arises from its high-affinity binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, which disrupts protein synthesis by causing codon misreading and inhibiting tRNA translocation. creative-diagnostics.comoup.com

The interaction between Dibekacin and its ribosomal target is a highly specific process governed by several key structural features. The primary binding site is the A-site of the 16S rRNA, a region critical for decoding messenger RNA (mRNA). core.ac.uk The interaction is stabilized by a network of hydrogen bonds and electrostatic interactions.

Aminocyclitol Core (2-deoxystreptamine): This central ring is crucial for the correct positioning of the entire molecule within the rRNA binding pocket. It serves as an anchor, with its substituents making critical contacts. slideshare.net

Amino Groups: At physiological pH, the multiple amino groups on the Dibekacin molecule are protonated, conferring a significant positive charge. This polycationic nature is fundamental for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of the rRNA, guiding the drug to its binding site. core.ac.uk

Hydroxyl Groups: The remaining hydroxyl groups on the sugar rings act as crucial hydrogen bond donors and acceptors, forming a precise network of interactions with specific nucleotide bases of the 16S rRNA. oup.com Cryo-electron microscopy studies of Dibekacin bound to the E. coli ribosome have visualized these interactions directly, showing how the drug locks the ribosome in a specific conformation that traps transfer RNA (tRNA) in a pre-translocation state, thereby halting protein synthesis. oup.com

Ribosomal Proteins: While the primary target is rRNA, studies have also indicated that ribosomal proteins S9 and L6 participate in the stable attachment of Dibekacin to the ribosome. nih.gov

The precise interactions between Dibekacin and the bacterial ribosome A-site, as revealed by structural studies, are summarized below.

Dibekacin Functional GroupInteracting 16S rRNA NucleotideType of Interaction
Amino groups on sugar ringsPhosphate backboneElectrostatic Attraction
Hydroxyl groupsA1492, A1493, G1494 basesHydrogen Bonding
2-deoxystreptamine ringC1409, G1491 basesHydrogen Bonding

This interactive table summarizes the key molecular interactions between Dibekacin and the bacterial 16S rRNA.

The development of Dibekacin is a prime example of rational drug design to circumvent bacterial resistance. The most prevalent mechanism of resistance to aminoglycosides is enzymatic modification by Aminoglycoside Modifying Enzymes (AMEs). mdpi.comnih.gov

Dibekacin is chemically known as 3',4'-dideoxy-kanamycin B. mdpi.com This modification—the removal of the hydroxyl groups at the 3' and 4' positions of the Kanamycin B scaffold—is the most critical aspect of its design. A major class of AMEs, the Aminoglycoside Phosphotransferases (APHs), specifically recognize and phosphorylate the 3'-hydroxyl group. nd.eduresearchgate.net This modification renders the antibiotic unable to bind to the ribosome. By removing this target hydroxyl group, Dibekacin is not a substrate for APH(3') enzymes, allowing it to remain active against bacterial strains that have acquired this resistance mechanism. mdpi.comresearchgate.net

Compound3'-Position4'-PositionSusceptibility to APH(3') Enzymes
Kanamycin BHydroxyl (-OH)Hydroxyl (-OH)High
TobramycinDeoxy (-H)Hydroxyl (-OH)Low
DibekacinDeoxy (-H)Deoxy (-H)Resistant

This interactive table compares Kanamycin B and its derivatives, highlighting the impact of deoxygenation on resistance to APH(3') enzymes.

Further modification of the Dibekacin structure has led to the development of Arbekacin (B1665167). The addition of a (S)-4-amino-2-hydroxybutyryl (AHB) group to the N-1 amino group of Dibekacin provides steric hindrance that protects the molecule from other AMEs, such as the bifunctional enzyme AAC(6′)-APH(2″), further broadening its spectrum against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comoup.com

Computational Approaches to SAR Studies

Computational chemistry provides powerful tools to investigate the relationship between a molecule's structure and its biological activity, guiding the design of more potent and specific drugs. These methods are particularly useful for complex molecules like Dibekacin and its intricate interactions with the ribosomal target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net While specific QSAR models for Dibekacin are not widely published, the methodology has been successfully applied to other aminoglycosides. nih.gov

A typical 3D-QSAR study for Dibekacin analogs would involve:

Dataset Assembly: A series of Dibekacin derivatives with known antimicrobial activities (e.g., Minimum Inhibitory Concentrations, MICs) would be collected.

Molecular Alignment: All molecules in the series would be structurally aligned based on a common scaffold, often using the conformation of a known ligand bound to the ribosomal A-site as a template. nih.gov

Descriptor Calculation: For each aligned molecule, various physicochemical and structural properties, known as descriptors, are calculated. These descriptors quantify steric, electrostatic, hydrophobic, and hydrogen-bonding properties.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate an equation that links the descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the resulting QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability.

The resulting model can then be used to predict the activity of novel, unsynthesized Dibekacin derivatives, prioritizing the most promising candidates for synthesis and testing.

Descriptor TypeExamplesRelevance to Dibekacin Activity
Electronic Partial atomic charges, Dipole momentGoverns electrostatic interactions with rRNA.
Steric Molecular volume, Surface areaDetermines the fit within the ribosomal binding pocket.
Topological Connectivity indicesDescribes the size and shape of the molecule.
Hydrophobic LogP (Partition coefficient)Influences cell permeability and interaction with hydrophobic pockets.

This interactive table outlines potential descriptors for a hypothetical QSAR study of Dibekacin.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.gov For Dibekacin, docking simulations can model its interaction with the 16S rRNA A-site. However, high-resolution experimental structures, such as those obtained from cryo-electron microscopy, provide a more definitive view of this interaction. oup.com

A cryo-EM structure of Dibekacin bound to the ribosome reveals its precise binding mode. oup.com The molecule adopts a specific conformation within the deep groove of the A-site, stabilized by a dense network of hydrogen bonds between its hydroxyl and amino groups and the bases of the rRNA. oup.comcore.ac.uk This binding induces a conformational change in the A-site, flipping out key nucleotides (A1492 and A1493), which is responsible for causing the misreading of the genetic code. core.ac.uk Computational simulations, particularly molecular dynamics (MD), can complement these static pictures by exploring the flexibility of the RNA target and the stability of the drug-RNA complex over time. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For a molecule like Dibekacin bis(sulphate), DFT calculations can provide deep insights into its intrinsic properties that govern its reactivity and interactions with its biological target.

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For Dibekacin, it would show strong positive potential regions corresponding to the protonated amino groups, highlighting the sites for electrostatic attraction to the negatively charged rRNA.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability. nih.gov

Atomic Charges: DFT can calculate the partial charge on each atom, quantifying the charge distribution and identifying sites prone to electrostatic or nucleophilic/electrophilic interactions.

Ionization Potential and Electron Affinity: These parameters relate to the energy required to remove an electron and the energy released when an electron is accepted, respectively, providing further information on the molecule's tendency to participate in charge-transfer interactions. nih.gov

By calculating these properties, DFT can help rationalize the observed structure-activity relationships at a fundamental electronic level, aiding in the design of new derivatives with optimized interaction capabilities.

Quantum Chemical ParameterSignificance for Dibekacin's Bioactivity
HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and stability; a larger gap implies greater stability.
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying positive regions for interaction with negative rRNA.
Ionization Potential (I) Energy needed to remove an electron; relates to electron-donating ability.
Electron Affinity (A) Energy released upon gaining an electron; relates to electron-accepting ability.
Chemical Hardness (η) Measures resistance to change in electron distribution. Hard molecules have a large ΔE. nih.gov

This interactive table defines key quantum chemical parameters and their relevance to understanding Dibekacin's activity.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of Dibekacin bis(sulphate) is essential to identify the low-energy, biologically relevant shapes the molecule can adopt. This is typically achieved through computational methods such as molecular dynamics (MD) simulations and energy minimization calculations. These studies rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. For Dibekacin, specific force-field parameters have been developed and are available, enabling researchers to perform robust in silico investigations. nih.gov

Energy minimization algorithms, such as steepest descent and conjugate gradients, are employed to find the most stable three-dimensional arrangement of the atoms in the Dibekacin molecule. This process seeks to identify a local or global energy minimum on the potential energy surface, which corresponds to a stable conformation. The resulting minimized structures provide crucial insights into the preferred spatial orientation of the molecule's constituent rings and functional groups.

MD simulations further enhance this understanding by exploring the dynamic behavior of Dibekacin over time. These simulations can reveal the flexibility of different parts of the molecule and the transitions between various conformational states. By analyzing the trajectories of these simulations, researchers can identify the most populated and therefore most likely conformations of Dibekacin in a biological environment.

Computational TechniquePurpose in Dibekacin AnalysisKey Outcome
Energy Minimization To find the most stable 3D structure.Identification of low-energy conformers.
Molecular Dynamics (MD) Simulations To study the dynamic behavior and flexibility.Understanding of conformational transitions and populated states.
Force Field Application To define the potential energy of the system.Accurate representation of interatomic forces for simulations. nih.gov

Structural Insights into Aminoglycoside-Modifying Enzyme Substrate Specificity

The primary mechanism of resistance to aminoglycosides is their modification by AMEs. These enzymes catalyze the addition of chemical groups to the antibiotic, preventing it from binding to its ribosomal target. The substrate specificity of these enzymes is highly dependent on the precise structural features of the aminoglycoside.

Dibekacin, which is 3',4'-dideoxykanamycin B, was rationally designed to be resistant to modification by enzymes that act on the 3'- and 4'-hydroxyl groups, such as aminoglycoside phosphotransferases (APHs) and some aminoglycoside nucleotidyltransferases (ANTs). However, it remains susceptible to other AMEs, including ANT(2'') and the bifunctional enzyme AAC(6')-APH(2'').

Understanding the structural basis for this specificity requires detailed knowledge of the enzyme's active site and how Dibekacin binds within it. While a crystal structure of Dibekacin in complex with these specific AMEs is not publicly available, insights can be gleaned from studies of other aminoglycoside-AME complexes and through molecular modeling techniques like homology modeling and molecular docking.

Homology modeling can be used to build a three-dimensional model of an AME, such as ANT(2''), based on the known structures of related enzymes. amegroups.orgscielo.br Subsequently, molecular docking simulations can predict the most likely binding pose of Dibekacin within the active site of the modeled enzyme. These docking studies can reveal key interactions, such as hydrogen bonds and electrostatic interactions, that govern substrate recognition and catalysis. nih.govnih.gov

For instance, docking studies of other aminoglycosides with AAC(6')-Ib, a related enzyme, have shown that the binding pocket is lined with specific amino acid residues that interact with the different rings and functional groups of the antibiotic. The absence of the 3'- and 4'-hydroxyl groups in Dibekacin would preclude interactions that are critical for binding and modification by enzymes like APH(3'), thus explaining its resistance. Conversely, the accessibility of the 2''-hydroxyl group and the 6'-amino group in the predicted binding pose within ANT(2'') and AAC(6'), respectively, would explain its susceptibility to these enzymes.

Aminoglycoside-Modifying Enzyme (AME)Action on DibekacinStructural Rationale (Inferred)
APH(3') No modificationAbsence of the 3'-hydroxyl group prevents recognition and phosphorylation.
ANT(4') No modificationAbsence of the 4'-hydroxyl group prevents nucleotidylation.
ANT(2'') Modification (Substrate)The 2''-hydroxyl group is accessible for nucleotidylation within the enzyme's active site.
AAC(6') Modification (Substrate)The 6'-amino group is positioned for acetylation by the enzyme.

Advanced Analytical and Spectroscopic Characterization of Dibekacin Bis Sulphate

Chromatographic Methodologies for Research Applications

Chromatography is a cornerstone for the separation, identification, and quantification of Dibekacin (B1670413) bis(sulphate) and its related substances. Due to the polar and non-volatile nature of aminoglycosides, specialized chromatographic approaches are required.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminoglycoside antibiotics. kuleuven.be However, because aminoglycosides like Dibekacin lack a strong UV chromophore, detection can be challenging, often necessitating derivatization or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).

Method development for Dibekacin bis(sulphate) focuses on achieving adequate retention and sharp peak shapes. Reversed-phase (RP-HPLC) methods often employ ion-pairing agents, such as trifluoroacetic acid (TFA), in the mobile phase. researchgate.net These agents form a neutral complex with the positively charged amine groups of Dibekacin, allowing for retention on a non-polar stationary phase like a C18 column.

Optimization of HPLC methods involves adjusting several key parameters to achieve the desired separation efficiency. These include the concentration of the ion-pairing agent, the organic modifier (typically acetonitrile (B52724) or methanol) content in the mobile phase, the pH of the aqueous phase, and the column temperature. gsconlinepress.com A gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate Dibekacin from its impurities which may have different polarities.

Table 1: Example HPLC Method Parameters for Aminoglycoside Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection ELSD, CAD, or UV (post-derivatization)
Injection Volume 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of Dibekacin bis(sulphate), combining the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org This technique is paramount for confirming the molecular weight of the compound and for identifying and characterizing impurities and degradation products. researchgate.net

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules like Dibekacin. The ESI source generates protonated molecular ions [M+H]⁺ of the analyte. For Dibekacin bis(sulphate), the mass spectrometer would detect ions corresponding to the free base.

LC-MS is particularly powerful for purity analysis, as it can detect co-eluting impurities that may not be resolved by chromatography alone. nih.gov By analyzing the mass-to-charge ratio (m/z) of all ions at any given retention time, a comprehensive impurity profile can be generated. Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) can be employed for structural elucidation. researchgate.net In this technique, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented, and the resulting fragment ions provide detailed structural information, helping to identify the exact structure of unknown related substances. researchgate.netnih.gov

Ion-exchange chromatography (IEX) is a highly effective method for the separation and purification of charged molecules like Dibekacin. purolite.com Aminoglycosides are polycationic compounds, meaning they carry multiple positive charges at neutral and acidic pH due to their numerous amino groups. This property is exploited in cation-exchange chromatography. tosohbioscience.com

In this technique, a stationary phase with negatively charged functional groups (e.g., sulfopropyl or carboxymethyl) is used. harvardapparatus.com When a solution containing Dibekacin bis(sulphate) is passed through the column at an appropriate pH, the positively charged Dibekacin molecules bind to the negatively charged resin, while neutral or negatively charged impurities pass through. tosohbioscience.com

Elution of the bound Dibekacin is typically achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by changing its pH. tosohbioscience.comcytivalifesciences.com The salt ions (e.g., Na⁺) compete with the protonated Dibekacin for the binding sites on the resin, eventually displacing and eluting the compound. This method offers high capacity and resolution, making it suitable for both analytical-scale separation and large-scale purification of aminoglycosides. purolite.com

Gas Chromatography (GC) is another separation technique that has been applied to the analysis of aminoglycosides. However, its application is limited by the inherent characteristics of these compounds. Aminoglycosides, including Dibekacin, are large, polar, and non-volatile molecules, which makes them unsuitable for direct GC analysis.

To overcome this limitation, a derivatization step is required to convert the non-volatile aminoglycosides into volatile derivatives. This typically involves reacting the hydroxyl and amino functional groups with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or by acylation. This chemical modification reduces the polarity and increases the volatility of the analyte, allowing it to be vaporized and separated on a GC column. The resulting derivatives can then be detected, often by a flame ionization detector (FID) or mass spectrometry (GC-MS). While effective, the need for a separate derivatization step can make GC methods more complex and time-consuming compared to HPLC.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of Dibekacin bis(sulphate). These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including Dibekacin bis(sulphate). Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of structural information. researchgate.net

¹H-NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. For a complex molecule like Dibekacin, 2D NMR techniques such as COSY (Correlation Spectroscopy) are often necessary to assign all the proton signals definitively.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" that can be matched to the expected formula. The chemical shifts in ¹³C-NMR are indicative of the type of carbon (e.g., C-O, C-N, CH, CH₂, CH₃). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. The presence of the two sulphate counter-ions in Dibekacin bis(sulphate) would primarily influence the chemical shifts of the nearby amine groups in the NMR spectra.

The combined data from ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments allow for a complete and unambiguous assignment of the entire molecular structure, confirming the identity of Dibekacin bis(sulphate). researchgate.net

Table 2: Representative ¹³C-NMR Chemical Shifts for Aminoglycoside Core Structures

Carbon AtomExpected Chemical Shift Range (ppm)
Anomeric Carbons (C-1', C-1'') 95 - 105
Carbons bonded to Oxygen (C-O) 60 - 85
Carbons bonded to Nitrogen (C-N) 40 - 60
Aliphatic Carbons (CH, CH₂) 25 - 45

Mass Spectrometry (ESI-HRMS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for the definitive determination of the molecular weight of Dibekacin and for elucidating its structure through fragmentation analysis. ESI is a soft ionization technique suitable for polar and thermally labile molecules like aminoglycosides, allowing for the generation of intact molecular ions.

The analysis of Dibekacin by ESI-HRMS provides a highly accurate mass measurement, which can be used to confirm its elemental composition. In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation, leading to predictable fragmentation patterns that offer valuable structural insights. While specific fragmentation data for Dibekacin bis(sulphate) is not extensively published, analysis of closely related structures, such as impurities in the synthesis of Arbekacin (B1665167) from Dibekacin, reveals characteristic cleavage patterns. The fragmentation of the core aminocyclitol structure typically involves the cleavage of the glycosidic bonds linking the amino sugar rings.

A study on a related impurity demonstrated the formation of specific fragment ions corresponding to different parts of the molecule. researchgate.net The key fragment ions observed in the ESI-HRMS² spectra provide a fingerprint for the molecule's structure. researchgate.net For the core structure related to Dibekacin, the following characteristic fragment ions can be expected researchgate.net:

Fragment Ion (m/z)Assignment
264.1555Ring C
291.2027Ring A + Ring B
425.2277Ring C + Ring B
163.1058Ring B

This interactive table is based on fragmentation data from a closely related compound and represents expected fragmentation patterns for the core structure of Dibekacin.

These fragmentation pathways are crucial for the structural confirmation of Dibekacin and the identification of related substances and potential degradation products in research samples. researchgate.net The knowledge of these pathways is instrumental in developing robust analytical methods for purity testing and stability studies. nih.govwikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of chemical compounds. However, their direct application to Dibekacin bis(sulphate) presents certain challenges and specific use cases.

UV-Vis Spectroscopy: Dibekacin, like other aminoglycoside antibiotics, lacks a significant chromophore in its structure. google.com This means it does not absorb light in the UV-Vis region (typically 200-800 nm), making direct quantification by UV-Vis spectrophotometry impractical. google.com This characteristic necessitates the use of derivatization techniques to introduce a chromophoric or fluorophoric tag to the molecule, which can then be detected by UV-Vis or fluorescence spectroscopy. google.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the Dibekacin bis(sulphate) molecule. The IR spectrum provides a unique fingerprint of the compound, confirming the presence of key structural features. The bis(sulphate) salt form will exhibit characteristic absorption bands for the sulphate groups, in addition to the absorptions from the core Dibekacin molecule.

Key expected IR absorption bands for Dibekacin bis(sulphate) include:

O-H and N-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the numerous hydroxyl and amine groups.

C-H stretching: Absorptions around 2800-3000 cm⁻¹.

S=O stretching: Strong absorption bands characteristic of the sulphate ion, typically observed around 1230 cm⁻¹. nih.gov The presence and shape of these bands confirm the salt form of the compound. researchgate.netnih.gov

C-O stretching: Bands in the region of 1000-1200 cm⁻¹ associated with the alcohol and ether functional groups.

N-H bending: Absorptions around 1500-1650 cm⁻¹.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been explored for the quantification of related aminoglycosides, such as amikacin (B45834), in pharmaceutical formulations, suggesting its potential for the analysis of Dibekacin bis(sulphate) as well. researchgate.net

Development of Derivatization Strategies for Enhanced Analytical Detection

Given the absence of a UV-absorbing chromophore in the Dibekacin molecule, derivatization is a critical step to enable its detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. google.comnih.gov This process involves a chemical reaction to attach a molecule (a derivatizing agent) to the analyte, rendering it detectable. Both pre-column and post-column derivatization strategies have been developed for aminoglycosides.

Pre-column Derivatization: In this approach, the derivatization reaction is performed before the sample is injected into the chromatograph. An advantage of this method is the ability to remove excess derivatizing reagent before analysis, which can reduce background noise. A notable example for a related aminoglycoside, amikacin, involves a pre-column derivatization based on the Hantzsch condensation reaction. nih.gov This reaction creates a colored product that can be detected by a UV-Vis detector at a specific wavelength, such as 330 nm. nih.gov

Post-column Derivatization: Here, the derivatization reaction occurs after the separation of the analyte on the chromatographic column and before it reaches the detector. This method is often preferred as it avoids the potential for multiple derivative products from a single analyte. A widely used post-column derivatizing reagent for aminoglycosides is o-phthalaldehyde (B127526) (OPA). asm.org In an alkaline medium, OPA reacts with the primary amine groups of Dibekacin to form highly fluorescent isoindole derivatives. google.com These derivatives can be sensitively detected by a fluorescence detector, with typical excitation and emission wavelengths around 235 nm and 465 nm, respectively. google.com

The choice of derivatization strategy depends on the analytical requirements, such as sensitivity, selectivity, and the available instrumentation.

Derivatization StrategyReagent ExampleDetection MethodAdvantages
Pre-columnHantzsch condensation reagentsUV-VisRemoval of excess reagent possible
Post-columno-phthalaldehyde (OPA)FluorescenceHigh sensitivity, avoids multiple derivative products

This interactive table summarizes common derivatization strategies for aminoglycosides like Dibekacin.

Method Validation for Research Purposes (e.g., linearity, precision, detection limits)

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and suitable for their intended purpose in a research setting. scielo.br Key validation parameters include linearity, precision, and detection limits. dcvmn.orgresearchgate.net

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net For a derivatization-based HPLC method for Dibekacin, this would involve preparing a series of standard solutions of known concentrations, performing the derivatization and analysis, and plotting the detector response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the resulting calibration curve, with values close to 1.0 indicating good linearity. asm.org

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability (intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Detection Limits:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br The LOQ is a critical parameter for the analysis of impurities or trace levels of the compound.

A study determining Dibekacin and kanamycin (B1662678) reported a correlation coefficient of 0.957 when compared to a fluorescence polarization immunoassay, and an analytical recovery of 98.5%, demonstrating good accuracy. asm.org While specific validation data for a dedicated Dibekacin bis(sulphate) research method is not widely available, the principles of method validation are universally applicable and would be required for any quantitative study involving this compound. nih.govscielo.br

Preclinical Research on Dibekacin Bis Sulphate : in Vitro and Animal Models

In Vitro Microbiological Research

Dibekacin (B1670413) bis(sulphate) demonstrates a broad spectrum of antimicrobial activity, particularly against Gram-negative bacteria. targetmol.commedkoo.com In vitro studies have confirmed its effectiveness against a variety of clinical isolates. The spectrum of activity includes species such as Escherichia coli, Klebsiella, Enterobacter, Serratia, indole-negative and indole-positive Proteus species, and notably, Pseudomonas aeruginosa. nih.gov Its efficacy extends to gentamicin-resistant strains of P. aeruginosa, highlighting its significant antibacterial potential. nih.gov

The in vitro potency of Dibekacin has been evaluated in comparison to other aminoglycoside antibiotics. In a study involving 221 clinical isolates, Dibekacin's activity was found to be comparable to that of gentamicin (B1671437) against the majority of organisms tested. nih.gov Further comparative studies against gentamicin, sisomicin, tobramycin, and amikacin (B45834) confirmed its high activity. nih.gov Specifically, Dibekacin showed slightly greater activity than gentamicin against some isolates of Pseudomonas aeruginosa. nih.gov Conversely, it was observed to be significantly less active against strains of Serratia when compared to gentamicin. nih.gov

Bacterial susceptibility to Dibekacin is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of the antibiotic that prevents visible growth of a bacterium under standardized laboratory conditions. medscape.com These values are crucial indicators of an antibiotic's potency. d-nb.info Tests for Dibekacin's MICs performed in agar (B569324) demonstrated its effectiveness against various pathogens. nih.gov For instance, in one study, the MIC of dibekacin for a specific E. coli strain was shown to increase from 16 to 512 µg/ml depending on the level of induced resistance. researchgate.net

The following table summarizes the comparative in vitro activity of Dibekacin against various bacterial genera as observed in preclinical research.

Bacterial GenusComparative Activity of Dibekacin
Pseudomonas aeruginosaComparable or slightly more active than gentamicin, including against some gentamicin-resistant strains. nih.govnih.gov
Escherichia coliActive. nih.gov
KlebsiellaActive. nih.gov
EnterobacterActive. nih.gov
Proteus (indole-positive & negative)Active. nih.gov
SerratiaSignificantly less active than gentamicin. nih.gov

The primary mechanism of action for Dibekacin, like other aminoglycosides, is the inhibition of protein synthesis within the bacterial cell. biosynth.com This mechanism is investigated in vitro using cell-free translation inhibition assays. These assays utilize bacterial extracts containing the necessary components for protein synthesis, such as ribosomes. nih.gov The fundamental action of Dibekacin involves its high-affinity, irreversible binding to the 30S subunit of the bacterial ribosome. This binding interferes with the assembly of the translational machinery and disrupts the synthesis of essential proteins, ultimately leading to bacterial cell death. Cell-free systems allow for the direct measurement of this inhibitory effect by tracking the reduction in protein production when the antibiotic is present. nih.gov

Mechanistic Pharmacodynamic and Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic studies in animal models, including rabbits and dogs, have been conducted to understand the distribution and accumulation of Dibekacin in various tissues. nih.gov Research indicates that the concentration of Dibekacin in tissues generally decreases as the serum concentration decreases. nih.gov

A significant characteristic of aminoglycosides is their tendency to accumulate in specific tissues, notably the renal cortex. nih.gov Studies have shown that a small but significant portion (approximately 5%) of an administered aminoglycoside dose is retained within the epithelial cells of the S1 and S2 segments of the proximal tubules in the kidney. nih.gov This accumulation occurs after the drug is filtered through the glomerulus. nih.gov Within these renal cells, the drug is primarily found in endosomal and lysosomal vacuoles. nih.gov Pharmacokinetic analyses in rabbits have also suggested that variations in administration methods can lead to alterations in the access and persistence of the antibiotic in tissues. nih.gov While ototoxicity (affecting the inner ear) is a known class effect of aminoglycosides, the specific preclinical data available focus prominently on renal accumulation.

Pharmacokinetic Modeling in Animal Species for Mechanistic Understanding

Pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like dibekacin. These models help in predicting the drug's behavior in humans. The pharmacokinetics of dibekacin have been analyzed in species such as rabbits and dogs.

In these animal models, the pharmacokinetic parameters following intravenous and intramuscular administration were found to be similar. The volume of distribution (Vd) of dibekacin was observed to increase with the dose. A significant correlation was established between the biological half-life (T 1/2) of dibekacin and the body weight of the animal species studied. This relationship suggests that pharmacokinetic behaviors in humans can be reasonably predicted from experimental animal data.

Comparative Pharmacokinetic Parameters of Aminoglycosides in Animal Models This table presents illustrative data for different aminoglycosides to show typical parameters studied; specific values for Dibekacin in rats and monkeys were not available in the searched literature.

Parameter Amikacin (Rats) researchgate.net Liposomal Amikacin (Rhesus Monkeys) nih.gov
Administration Route Subcutaneous Intravenous
Peak Plasma Concentration (Cmax) 17.5 µg/mL (5 mg/kg dose) 728 µg/mL (20 mg/kg repeated dose)
Elimination Half-life (T 1/2) Prolonged persistence in plasma 30.5 - 81.7 hours

| Clearance | Not specified | 0.014 ml/min/kg (repeated dose) |

In Vitro Studies on Drug-Membrane Interactions (e.g., phospholipid binding)

The initial interaction between a cationic aminoglycoside like dibekacin and a bacterial cell is an electrostatic attraction. The positively charged amino groups on the dibekacin molecule bind to negatively charged components of the bacterial cell envelope. nih.gov In Gram-negative bacteria, these components include the phosphate (B84403) groups of phospholipids (B1166683) and lipopolysaccharide (LPS) in the outer membrane. nih.govnih.gov

This binding displaces divalent cations like magnesium (Mg2+) and calcium (Ca2+), which normally stabilize the membrane by cross-linking adjacent lipopolysaccharide molecules. The removal of these cations disrupts the integrity of the outer membrane, increasing its permeability and facilitating the subsequent uptake of the drug into the bacterial cell. nih.gov Studies with the related aminoglycoside neomycin have shown a high binding affinity for specific anionic phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), a component of eukaryotic cell membranes, which may also play a role in its cellular interactions and toxicity. wikipedia.org

Application of Non-Animal Models (NAMs) in Preclinical Research for Mechanistic Insights

In recent years, there has been a significant push to develop and utilize Non-Animal Models (NAMs) in preclinical research to provide more human-relevant data and reduce reliance on animal testing. These advanced models, including human cell-based assays, organoids, and organ-on-a-chip systems, offer novel platforms for investigating the molecular mechanisms of drug action and toxicity. While the application of these specific technologies to dibekacin is not yet widely documented in published literature, their potential for providing deeper mechanistic insights is substantial.

Human Cell-Based Assays for Molecular Interaction Studies

Human cell-based assays provide a powerful tool for studying the specific molecular interactions of drugs in a controlled, high-throughput environment. For a compound like dibekacin, these assays could be employed to:

Investigate Receptor Binding: Using human kidney cell lines (e.g., HK-2) engineered to express fluorescently tagged megalin, researchers could visualize and quantify the binding kinetics of dibekacin to its primary receptor in real-time.

Screen for Toxicity: High-content imaging and cytotoxicity assays using various human cell lines (e.g., renal, cochlear) could rapidly assess cellular damage, mitochondrial dysfunction, or the induction of apoptosis, helping to identify key molecular initiating events in dibekacin-induced toxicity.

Study Intracellular Trafficking: Live-cell imaging with fluorescently labeled dibekacin in human cells could precisely map its journey through endosomes and lysosomes, providing detailed mechanistic information about its subcellular localization.

While some in vitro toxicity studies have been conducted on aminoglycosides using animal-derived cells, such as rabbit corneal epithelial cells nih.gov or murine cochlear cultures researchgate.net, the use of human-derived cell systems would offer more direct translational relevance.

Organoid Systems and Organ-on-a-Chip Models in Research

Organoids and organ-on-a-chip (OOC) technologies represent the next frontier in preclinical modeling, creating micro-scale systems that mimic the three-dimensional architecture and physiological functions of human organs. drugdiscoveryonline.comnih.govnih.gov

Kidney Organoids/Kidney-on-a-Chip: Given that nephrotoxicity is a primary concern for dibekacin, these models are particularly relevant. A kidney-on-a-chip, featuring human proximal tubule cells cultured under fluid flow to simulate glomerular filtration, could provide a dynamic system to study dibekacin's uptake, accumulation, and cellular effects in a physiologically relevant context. nih.gov Such a model would allow for the detailed investigation of megalin-mediated transport and the subsequent cellular stress responses.

Inner Ear (Cochlear) Organoids: To study the mechanisms of ototoxicity, organoids derived from human pluripotent stem cells that differentiate into hair cells and other cochlear cell types could be developed. Exposing these organoids to dibekacin would enable researchers to observe the specific pathways leading to hair cell death in a human-relevant 3D model.

These advanced non-animal models hold the promise of bridging the gap between traditional 2D cell culture and whole-animal studies, offering more accurate predictions of human responses and a deeper mechanistic understanding of drugs like Dibekacin bis(sulphate). emulatebio.comnih.govnih.gov

Historical and Theoretical Context of Dibekacin Bis Sulphate Research

Evolution of Aminoglycoside Research and Dibekacin (B1670413) bis(sulphate)'s Place within it

The journey of aminoglycoside antibiotics began in the 1940s with the discovery of streptomycin, isolated from the soil bacterium Streptomyces griseus. asm.orgbritannica.com This discovery, which earned Selman Waksman a Nobel Prize, marked a turning point in the treatment of bacterial infections, most notably tuberculosis. asm.orgbritannica.com In the subsequent decades, research efforts focused on screening natural sources, leading to the isolation of several other important aminoglycosides from actinomycetes. asm.orgnih.gov These include compounds from the Streptomyces genus, such as neomycin and kanamycin (B1662678), and from Micromonospora species, which yielded gentamicin (B1671437). asm.orgnih.gov

By the 1970s, the widespread use of these early aminoglycosides led to the emergence of significant bacterial resistance, threatening their clinical efficacy. ucl.ac.be This challenge prompted a fundamental shift in research methodology. Instead of relying solely on the discovery of new natural compounds, scientists began to rationally design semi-synthetic derivatives of existing aminoglycosides. ucl.ac.be The goal was to modify the chemical structures at the sites where bacteria were known to enzymatically inactivate the antibiotic.

It is within this context that Dibekacin bis(sulphate) emerged. Developed by Hamao Umezawa and his collaborators, Dibekacin (3',4'-dideoxykanamycin B) is a semi-synthetic derivative of kanamycin B. wikipedia.orgnih.gov Its creation was a direct result of research that elucidated the biochemical mechanisms of resistance to kanamycin. nih.gov Scientists identified that bacterial enzymes often inactivated kanamycin by modifying the hydroxyl groups at the 3' and 4' positions of the molecule. The synthesis of Dibekacin involved the specific removal of these two hydroxyl groups, a deliberate structural alteration designed to render the antibiotic unrecognizable to these particular modifying enzymes. nih.gov

Dibekacin, therefore, represents a milestone in the evolution of antibiotics. It was among the first semi-synthetic aminoglycosides to be developed, demonstrating the power of applying carbohydrate chemistry and a deep understanding of resistance mechanisms to create drugs active against resistant pathogens. ucl.ac.benih.gov This success paved the way for other semi-synthetic aminoglycosides like amikacin (B45834) and arbekacin (B1665167), the latter being a derivative of Dibekacin itself. nih.govucl.ac.benih.gov

CompoundYear of Introduction/DiscoveryTypeSource/Precursor
Streptomycin1943-1944NaturalStreptomyces griseus asm.orgbritannica.comnih.gov
Neomycin1949NaturalStreptomyces fradiae britannica.comnih.gov
Kanamycin1957NaturalStreptomyces kanamyceticus nih.gov
Gentamicin1963NaturalMicromonospora purpurea nih.gov
Tobramycin1967NaturalStreptomyces tenebrarius nih.gov
Dibekacin1971Semi-syntheticKanamycin B wikipedia.org
Amikacin1972Semi-syntheticKanamycin nih.gov
Arbekacin1990 (Approved in Japan)Semi-syntheticDibekacin nih.govnih.gov

Contributions of Dibekacin bis(sulphate) Research to Understanding Antibiotic Resistance Mechanisms

The development of Dibekacin bis(sulphate) was not only a product of understanding antibiotic resistance but also a significant contributor to it. Research into its efficacy and the subsequent bacterial response has deepened our knowledge of the complex and adaptive nature of resistance.

The primary mechanism of resistance that Dibekacin was designed to overcome is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, broadly categorized as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the antibiotic's structure, which prevents it from binding effectively to its target, the bacterial ribosome. nih.gov Dibekacin's design as a 3',4'-dideoxy derivative of kanamycin B successfully protected it from inactivation by APH(3') enzymes, which were a common cause of resistance to kanamycin and related compounds. nih.gov Early studies confirmed Dibekacin's activity against various bacterial strains, including some Pseudomonas aeruginosa isolates that were resistant to gentamicin. nih.gov

However, the clinical use of Dibekacin revealed the versatility of bacterial resistance. While it evaded one class of enzymes, bacteria evolved or acquired others that could modify different sites on the Dibekacin molecule. Research has shown that resistance to Dibekacin can be conferred by other AMEs, particularly N-acetyltransferases that act on different amino groups of the molecule. For instance, AAC(6') and AAC(2') enzymes are known to mediate resistance to Dibekacin. The development of resistance was observed to occur via a multiple-step mutation process under laboratory conditions. nih.gov

This dynamic interplay provided a crucial lesson: overcoming one resistance mechanism can select for bacteria that employ alternative or entirely new mechanisms. The story of Dibekacin's resistance profile contributed to the understanding that:

Bacterial resistance is not a static target but a dynamic evolutionary process.

A single antibiotic can be a substrate for multiple modifying enzymes, each targeting a different functional group.

The selective pressure exerted by a new antibiotic can lead to the proliferation of previously rare resistance genes.

This knowledge, gleaned from the experiences with Dibekacin and other semi-synthetics, directly influenced the next generation of aminoglycoside research. For example, arbekacin was synthesized from Dibekacin with further modifications intended to protect it from a broader range of AMEs, particularly those prevalent in Gram-positive bacteria like MRSA. nih.govnih.gov Thus, Dibekacin serves as a critical case study in the ongoing arms race between antibiotic development and bacterial evolution.

Resistance MechanismDescriptionRelevance to Dibekacin
Enzymatic Modification (APH)Phosphorylation of hydroxyl groups. APH(3') enzymes were a major mechanism of resistance to Kanamycin.Dibekacin was specifically designed to resist this by removing the 3'- and 4'-hydroxyl groups. nih.gov
Enzymatic Modification (AAC)Acetylation of amino groups. AAC enzymes transfer an acetyl group to the antibiotic.A primary mechanism of resistance to Dibekacin. AAC(6') and AAC(2') enzymes can inactivate the drug.
Target Site AlterationMethylation of the 16S rRNA within the ribosome prevents the antibiotic from binding to its target site.A general mechanism of aminoglycoside resistance, less specific to Dibekacin itself but can confer broad resistance to the class. nih.govnih.gov
Efflux PumpsBacterial membrane proteins that actively pump antibiotics out of the cell, reducing intracellular concentration.A general, non-specific mechanism of resistance that can contribute to reduced susceptibility to many antibiotics, including aminoglycosides. nih.govyoutube.com

Philosophical and Methodological Considerations in Aminoglycoside Drug Discovery and Development Research

The history of aminoglycoside research, with Dibekacin as a key inflection point, reflects a significant evolution in the philosophical and methodological approach to drug discovery.

Initially, the methodology was one of natural product screening . The discovery of streptomycin, neomycin, and gentamicin was the result of painstakingly screening vast numbers of soil microorganisms for antibiotic activity. asm.orgnih.gov This approach was philosophically rooted in the idea of nature as a repository of novel chemical entities with therapeutic potential. It was highly successful and provided the foundational scaffolds of the aminoglycoside class.

The rise of widespread resistance necessitated a paradigm shift. The new methodology became one of rational, mechanism-based design . ucl.ac.benih.gov Rather than searching for entirely new molecules, the focus shifted to chemically modifying existing, effective scaffolds. This approach is philosophically grounded in the principle that by understanding the "cause" of a problem (i.e., the specific biochemical mechanism of resistance), one can design a rational "solution." The development of Dibekacin is a prime example of this philosophy in action. nih.gov The process involved:

Identifying the parent compound (Kanamycin B).

Elucidating the enzymatic reaction responsible for its inactivation (phosphorylation at the 3'-hydroxyl group).

Designing and executing a chemical synthesis to remove the vulnerable functional group. nih.gov

This shift from "discovery" to "design" had profound implications. It required a multidisciplinary approach combining microbiology, biochemistry, and advanced organic chemistry, specifically carbohydrate chemistry, which was a significant industrial application at the time. nih.govgoogle.com

However, the continued emergence of resistance even to semi-synthetic drugs like Dibekacin introduced a more sobering philosophical consideration: the evolutionary arms race . It became clear that there is likely no permanent chemical solution to bacterial resistance. nih.gov Bacteria are a constantly evolving target, and any single intervention, no matter how cleverly designed, exerts a selective pressure that drives the evolution of new resistance mechanisms. This realization has led to the current philosophy, which emphasizes the need for a continuous pipeline of new agents and strategies. The development of newer aminoglycosides like plazomicin, nearly 40 years after the last FDA approval in the class, highlights a renewed interest driven by the threat of multidrug-resistant pathogens. asm.org The research focus remains on understanding structure-activity and structure-toxicity relationships to create derivatives that not only evade resistance but also potentially exhibit improved safety profiles. nih.govnih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the antibacterial efficacy of Dibekacin bis(sulphate) against multidrug-resistant pathogens?

  • Methodological Answer :

  • Step 1 : Select clinically relevant bacterial strains (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) with documented aminoglycoside resistance. Include control groups (e.g., susceptible strains, untreated cultures).
  • Step 2 : Use standardized protocols like broth microdilution (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). Ensure replicates (n ≥ 3) to assess variability .
  • Step 3 : Incorporate time-kill assays to evaluate bactericidal kinetics. Monitor bacterial viability at 0, 2, 4, 8, and 24 hours post-treatment.
  • Step 4 : Validate results with alternative methods (e.g., disk diffusion, E-tests) to rule out methodological biases .

Q. What are the key considerations for integrating Dibekacin bis(sulphate)'s pharmacokinetic-pharmacodynamic (PK/PD) properties into hypothesis formulation?

  • Methodological Answer :

  • Step 1 : Review existing PK/PD data from animal models or human trials to identify gaps (e.g., tissue penetration, half-life variability).
  • Step 2 : Formulate hypotheses based on PK/PD indices (e.g., AUC/MIC ratio, time above MIC). For example: "Dibekacin bis(sulphate) requires AUC/MIC > 100 for efficacy against Acinetobacter baumannii."
  • Step 3 : Design dose-ranging studies to test hypotheses, using pharmacokinetic sampling at critical timepoints .

Q. How can researchers standardize protocols for assessing Dibekacin bis(sulphate)'s nephrotoxicity in preclinical models?

  • Methodological Answer :

  • Step 1 : Use rodent models (e.g., Sprague-Dawley rats) with controlled hydration and diet to minimize confounding variables.
  • Step 2 : Measure biomarkers (e.g., serum creatinine, urinary Kim-1) at baseline and post-treatment intervals (days 3, 7, 14).
  • Step 3 : Compare histopathological findings (e.g., tubular necrosis) across dosage groups. Use blinded scoring systems to reduce observer bias .

Advanced Research Questions

Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo studies of Dibekacin bis(sulphate)?

  • Methodological Answer :

  • Step 1 : Analyze discrepancies by comparing experimental variables (e.g., inoculum size, serum protein binding in vitro vs. host immune responses in vivo).
  • Step 2 : Use PK/PD modeling to simulate in vivo conditions in vitro (e.g., hollow-fiber infection models).
  • Step 3 : Validate with hybrid study designs, such as ex vivo assays using serum from treated animals to assess pharmacodynamic interactions .

Q. How can multi-omics approaches elucidate Dibekacin bis(sulphate)'s resistance mechanisms in Gram-negative bacteria?

  • Methodological Answer :

  • Step 1 : Perform transcriptomics (RNA-seq) on treated vs. untreated resistant strains to identify upregulated efflux pumps or modifying enzymes.
  • Step 2 : Use proteomics (LC-MS/MS) to detect post-translational modifications (e.g., acetyltransferase activity).
  • Step 3 : Integrate genomic data (whole-genome sequencing) to identify mutations in ribosomal targets (e.g., 16S rRNA) or regulatory regions .

Q. What methodologies improve reproducibility in studies comparing Dibekacin bis(sulphate) with other aminoglycosides?

  • Methodological Answer :

  • Step 1 : Standardize comparator drugs (e.g., amikacin, gentamicin) using reference powders from accredited sources (e.g., USP).
  • Step 2 : Employ blinded randomization in animal studies to allocate treatment groups.
  • Step 3 : Publish raw data (e.g., MIC values, survival curves) in supplementary materials to enable meta-analyses .

Q. How should researchers address variability in MIC data for Dibekacin bis(sulphate) across different laboratory settings?

  • Methodological Answer :

  • Step 1 : Use quality-controlled reference strains (e.g., ATCC controls) in all assays.
  • Step 2 : Conduct inter-laboratory validation studies with harmonized protocols (e.g., identical media, incubation times).
  • Step 3 : Apply statistical adjustments (e.g., normalization to control MICs) to account for batch effects .

Methodological Frameworks

  • Data Analysis : Use tools like R/Bioconductor for dose-response modeling or GraphPad Prism for non-linear regression. Report 95% confidence intervals and effect sizes .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency and ethical oversight .
  • Literature Synthesis : Systematically map existing studies using PRISMA frameworks to identify mechanistic or clinical gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.